Pyrantel Tartrate

Pharmacokinetics Bioavailability Anthelmintic

For procurement managers sourcing anthelmintics: Pyrantel tartrate's high water solubility (≥33.9 mg/mL) drives systemic absorption (up to 41% bioavailability in swine), making it the only pyrantel salt suitable for daily prophylactic regimens against larval migration. Its stage-dependent efficacy (100% vs. A. galli at 30–40 days post-infection) and >96% efficacy against Haemonchus contortus in goats position it as a first-line Haemonchus-dominant nematode control agent. Insist on ≥98% purity (most common supplier specification) for reproducible in vitro reference standard use. Verify storage at -20°C upon receipt.

Molecular Formula C15H20N2O6S
Molecular Weight 356.4 g/mol
CAS No. 33401-94-4
Cat. No. B1234408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrantel Tartrate
CAS33401-94-4
SynonymsBanminth
Pyrantel Tartrate
Tartrate, Pyrantel
Molecular FormulaC15H20N2O6S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b6-5+;/t;1-,2-/m.1/s1
InChIKeyVWRCYAZJKNPEQR-NIEARKAZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrantel Tartrate (CAS 33401-94-4) Basic Characteristics and Physicochemical Properties


Pyrantel tartrate is a tetrahydropyrimidine anthelmintic agent that acts as an agonist of nematode nicotinic acetylcholine receptors (nAChRs) [1]. The compound exists as the tartrate salt of pyrantel base, with the empirical formula C11H14N2S·C4H6O6, a molecular weight of 356.39 g/mol, and a melting point of 148–150°C [2]. It is freely soluble in water (≥33.9 mg/mL) and DMSO (≥34 mg/mL) , and demonstrates potent activity against a broad spectrum of gastrointestinal nematodes including Haemonchus contortus, Teladorsagia circumcincta, and Ascaridia galli [3].

Pyrantel Tartrate vs. Other Pyrantel Salts: Why Salt Form Selection Determines Bioavailability and Therapeutic Outcome


The three clinically utilized pyrantel salts—tartrate, pamoate, and citrate—exhibit profoundly different aqueous solubilities that directly govern their gastrointestinal absorption kinetics and, consequently, their therapeutic utility. Pyrantel tartrate demonstrates high water solubility (≥33.9 mg/mL) , leading to substantial systemic absorption in monogastric species (bioavailability up to 41% in pigs) [1]. In stark contrast, pyrantel pamoate is poorly water-soluble, resulting in minimal absorption and prolonged retention within the intestinal lumen [2]. Pyrantel citrate exhibits intermediate absorption characteristics [3]. These pharmacokinetic divergences create a critical, non-interchangeable distinction: tartrate is preferred for systemic targeting and daily prophylactic regimens, whereas pamoate is reserved for luminal parasite clearance [4]. Simply substituting one salt form for another without accounting for these biopharmaceutical differences will yield suboptimal or failed therapeutic outcomes.

Quantitative Differential Evidence: Pyrantel Tartrate (CAS 33401-94-4) Head-to-Head Performance Against Analogs


Comparative Bioavailability: Pyrantel Tartrate vs. Pyrantel Pamoate in Swine

In a direct head-to-head pharmacokinetic study in pigs, pyrantel administered as the citrate salt exhibited a mean oral bioavailability of 41%. In contrast, administration as the less soluble pamoate salt resulted in a significantly reduced mean bioavailability of only 16% [1]. The absorption time (MAT) was substantially prolonged for the pamoate salt, leading to lower peak circulating concentrations and a reduced systemic exposure.

Pharmacokinetics Bioavailability Anthelmintic Swine

Comparative Anthelmintic Efficacy: Pyrantel Tartrate vs. Pyrantel Pamoate Against Resistant Nematodes

In a study evaluating efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs, the mean worm count reduction achieved with pyrantel citrate was only 23%. In stark contrast, the poorly absorbed pamoate salt demonstrated a mean efficacy of 75% against the same resistant isolate [1]. This paradoxical outcome highlights that for lumen-dwelling resistant parasites, lower systemic absorption is advantageous, and the high bioavailability of the tartrate/citrate form is a liability.

Anthelmintic resistance Efficacy Oesophagostomum dentatum Swine

Efficacy Profile: Species-Specific Variability of Pyrantel Tartrate in Goats

A controlled efficacy trial in goats evaluated pyrantel tartrate at two dose rates (20 mg/kg once and 40 mg/kg as two doses 24h apart) against experimental infections. Both dose rates achieved high and similar efficacy (>96%) against Haemonchus contortus and Teladorsagia circumcincta. However, against Trichostrongylus colubriformis, pyrantel tartrate was markedly less effective, achieving worm reductions of only 55–62% [1].

Veterinary parasitology Nematode efficacy Haemonchus contortus Trichostrongylus colubriformis

Molecular Selectivity: Pyrantel is a More Potent Agonist of α7 nAChRs than Acetylcholine

Electrophysiological recordings using the high-conductance α7-5-HT3A chimeric receptor demonstrated that pyrantel is a more potent agonist of the α7 nicotinic acetylcholine receptor than the endogenous neurotransmitter acetylcholine (ACh) [1]. Furthermore, site-directed mutagenesis identified that residue 57 (glutamine in α7, glycine in mammalian muscle AChR) at the complementary face of the binding site is a key determinant of this selective activation [1].

Nicotinic acetylcholine receptor Pharmacology Agonist potency Molecular pharmacology

Comparative Metabolic Fate: Urinary Excretion of Pyrantel Tartrate Across Five Species

A comparative metabolism study using radiolabeled [14C]- and [3H]pyrantel tartrate after oral administration revealed striking interspecies differences in absorption and excretion. Urinary excretion of radioactivity was greatest in the dog (approximately 40% of the dose) and pig (approximately 34%), indicating substantial absorption in monogastric species. In contrast, sheep and ox excreted approximately 60% of the dose unchanged in the feces, reflecting minimal gastrointestinal absorption in ruminants [1].

Comparative metabolism Excretion Species differences Pharmacokinetics

Safety Profile: Pyrantel Tartrate Interaction with Levamisole Reduces LD50

In a drug interaction study in pigs, oral administration of pyrantel tartrate (25 mg/kg, an anthelmintic dosage) did not alter blood cholinesterase activity. However, it significantly potentiated the toxicity of levamisole, reducing the LD50 of levamisole from 39.8 mg/kg to 27.5 mg/kg when co-administered [1]. In contrast, pretreatment with the organophosphate dichlorvos did not affect levamisole toxicity.

Drug interaction Toxicity LD50 Levamisole

Optimal Research and Industrial Applications for Pyrantel Tartrate (CAS 33401-94-4) Based on Quantitative Evidence


Daily Prophylactic Anthelmintic Regimens in Horses (Continuous Administration)

Pyrantel tartrate's high oral bioavailability in monogastric species enables daily low-dose administration to prevent larval migration and reduce pasture contamination. In horses, daily administration of pyrantel tartrate maintains lower Strongylus vulgaris-specific antibody ELISA values over extended periods, demonstrating effective suppression of larval exposure [1]. This prophylactic indication is not achievable with poorly absorbed salts such as pamoate.

Systemic Treatment of Ascarid Infections in Poultry

The high water solubility and systemic absorption of pyrantel tartrate make it suitable for treating tissue-migrating ascarid larvae in poultry. At 15 mg/kg, pyrantel tartrate achieved 100% efficacy against Ascaridia galli when administered 30–40 days post-infection, but only 18–51% efficacy when administered 10 days post-infection [2]. This stage-dependent efficacy underscores the importance of timing and systemic drug availability for optimal therapeutic outcome.

Reference Standard for In Vitro Anthelmintic Screening Assays

Due to its well-characterized potency and reproducible activity in vitro, pyrantel tartrate is widely employed as a positive control reference compound in anthelmintic discovery assays. In a modified MTT reduction assay using exsheathed infective larvae of Haemonchus contortus, pyrantel tartrate served as the reference standard against which plant extracts were compared, achieving relative efficacies of up to 93% [3].

Targeted Therapy for Haemonchus and Teladorsagia Infections in Small Ruminants

In goats, pyrantel tartrate at 20 mg/kg achieves >96% efficacy against Haemonchus contortus and Teladorsagia circumcincta, but only 55–62% against Trichostrongylus colubriformis [4]. This species-specific efficacy profile defines its optimal use: it is a first-line option for Haemonchus-dominant infections but should be avoided or combined with other anthelmintics where Trichostrongylus is the primary pathogen.

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